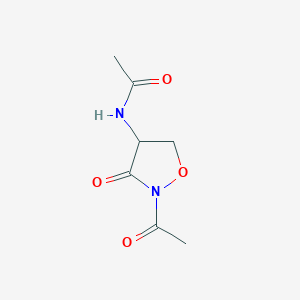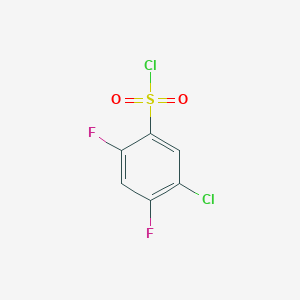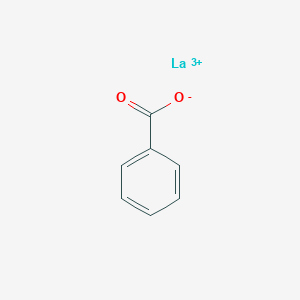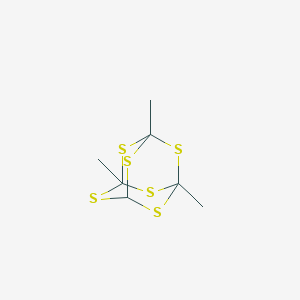
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5-trimethyl- is a unique chemical compound characterized by its adamantane-like structure with six sulfur atoms and three methyl groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,9,10-Hexathiaadamantane, 1,3,5-trimethyl- typically involves the reaction of suitable precursors under controlled conditions. One common method includes the cyclization of appropriate sulfur-containing compounds in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the hexathiaadamantane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The methyl groups or sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,4,6,8,9,10-Hexathiaadamantane, 1,3,5-trimethyl- involves its interaction with specific molecular targets. The sulfur atoms and methyl groups play a crucial role in its reactivity and binding properties. The pathways involved may include the formation of stable complexes with metal ions or interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Adamantane: A hydrocarbon with a similar cage-like structure but without sulfur atoms.
Thioadamantane: Contains sulfur atoms but lacks the specific arrangement and methyl groups of 2,4,6,8,9,10-Hexathiaadamantane, 1,3,5-trimethyl-.
Hexathiaadamantane: Similar structure but without the methyl groups.
Uniqueness
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5-trimethyl- is unique due to its combination of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3,5-trimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S6/c1-5-8-4-9-6(2,11-5)13-7(3,10-4)12-5/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNLZOFIFJAJLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12SC3SC(S1)(SC(S3)(S2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
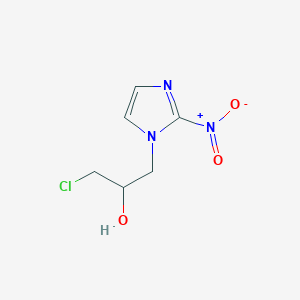

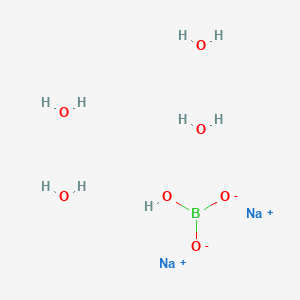
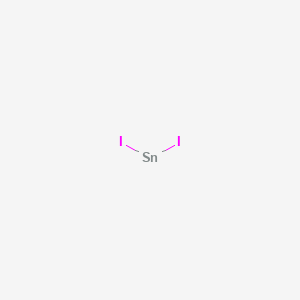
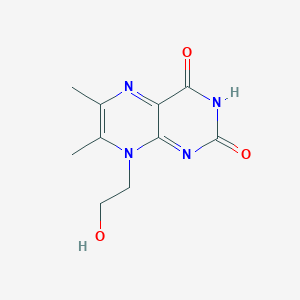
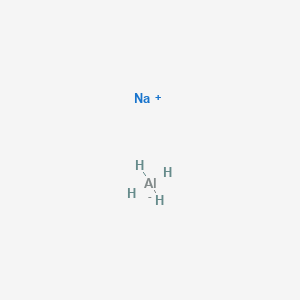
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
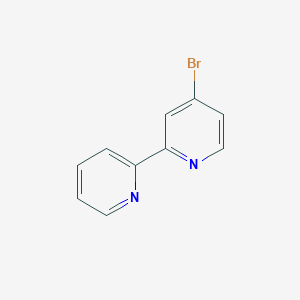
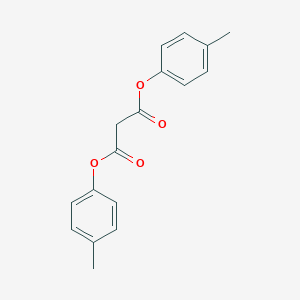
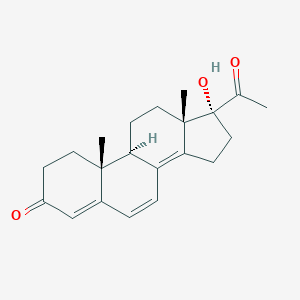
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
